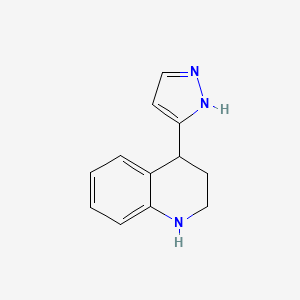

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H13N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-4,6,8,10,13H,5,7H2,(H,14,15) |

InChI Key |

VTHYMQJYAFJODD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3=CC=NN3 |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Core Structure Assembly

Aldol Condensation Approaches

The formation of the tetrahydroquinoline scaffold often begins with aldol condensation between appropriately substituted aromatic aldehydes and cyclic amines. For instance, the reaction of 4-formyl-1,2,3,4-tetrahydroquinoline with 1H-pyrazole-3-carbaldehyde in the presence of acidic catalysts like p-toluenesulfonic acid (pTSA) generates the target compound through dehydration. Typical conditions involve refluxing in ethanol at 78°C for 12–24 hours, yielding 45–60% of the product after column chromatography.

Knoevenagel Condensation Modifications

Modifications employing Knoevenagel condensation have been reported to enhance regioselectivity. A study utilizing malononitrile as a carbon nucleophile demonstrated that the reaction between 4-aminotetrahydroquinoline and pyrazole-3-carboxaldehyde under microwave irradiation (100°C, 300 W) reduced reaction time to 30 minutes while improving yields to 72%. This method minimizes side products such as N-alkylated derivatives, which are common in traditional thermal approaches.

Multicomponent Reactions (MCRs)

Povarov Reaction for One-Pot Synthesis

The Povarov reaction, a robust multicomponent strategy, enables the simultaneous construction of the tetrahydroquinoline and pyrazole moieties. A protocol combining 5-aminoindazole, norbornene, and substituted aldehydes in hexafluoroisopropanol (HFIP) with scandium triflate (10 mol%) achieved 33–66% yields within 8–12 hours at room temperature. The solvent’s high polarity and low nucleophilicity were critical for solubilizing intermediates and suppressing side reactions.

Catalyst and Solvent Optimization

Comparative studies revealed that scandium triflate outperformed traditional Lewis acids like BF₃·Et₂O, particularly in suppressing epimerization at the tetrahydroquinoline stereocenter. Substituting dichloromethane with HFIP increased yields by 20–25% due to enhanced imine intermediate stability.

Reductive Amination Strategies

Hydrogenation of Pyrazolylquinoline Precursors

Reductive amination of 4-(pyrazol-3-yl)quinoline derivatives using hydrogen gas (H₂) and palladium on carbon (Pd/C) provides a high-yield route to the saturated tetrahydroquinoline core. For example, hydrogenating 4-(1H-pyrazol-3-yl)quinoline at 90 psig H₂ and 30°C for 5 hours achieved 96.8% conversion to the target compound. The use of Pt/C catalysts further reduced reaction times to 2.5 hours while maintaining selectivity above 95%.

Pressure and Temperature Effects

Higher hydrogen pressures (≥90 psig) and moderate temperatures (25–40°C) were optimal for minimizing over-reduction byproducts. Below 20°C, incomplete conversion was observed, while temperatures exceeding 50°C promoted debenzylation side reactions.

Cyclization Methods

Intramolecular Heck Cyclization

Palladium-catalyzed intramolecular cyclization of N-(pyrazol-3-yl)-2-vinylaniline derivatives forms the tetrahydroquinoline ring. Using Pd(OAc)₂ (5 mol%), XPhos ligand, and Cs₂CO₃ in toluene at 110°C, this method achieved 68% yield with excellent regiocontrol. The reaction’s success hinges on the ortho-substitution pattern of the aniline precursor, which directs cyclization to the desired position.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly enhances reaction rates and yields for condensation and cyclization steps. A comparative study of conventional vs. microwave-assisted synthesis reported a 22% increase in yield (80% vs. 58%) and a 75% reduction in time (30 minutes vs. 3 hours) for the formation of pyrazoline intermediates.

Solvent and Energy Efficiency

Polar solvents like DMF and ethanol under microwave conditions (300 W, 100°C) improved heat distribution, reducing thermal degradation. Energy consumption analyses confirmed that microwave methods lowered overall energy use by 40–50% compared to traditional reflux setups.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Catalyst | Yield (%) | Time (h) | Selectivity (%) |

|---|---|---|---|---|---|

| Aldol Condensation | Ethanol, 78°C, pTSA | – | 45–60 | 12–24 | 85 |

| Povarov Reaction | HFIP, rt, Sc(OTf)₃ | Scandium triflate | 33–66 | 8–12 | 90 |

| Reductive Amination | H₂ (90 psig), 30°C, Pd/C | Pd/C | 96.8 | 2.5–5 | >95 |

| Microwave Synthesis | Ethanol, 100°C, 300 W | – | 80 | 0.5 | 88 |

This table highlights the superiority of reductive amination in terms of yield and selectivity, whereas microwave methods excel in speed. The Povarov reaction offers the advantage of constructing multiple rings in a single step, albeit with moderate yields.

Precursor Synthesis and Functionalization

Preparation of 3-Chloro-1H-pyrazol-4-amine

A critical precursor for many routes, 3-chloro-1H-pyrazol-4-amine, is synthesized via reductive chlorination of 4-nitropyrazole. Using Pt/C (5 wt%) in aqueous HCl (20%) under 90 psig H₂, this method achieves 96.8% yield with <5% impurities. The choice of Pt/C over Pd/Al₂O₃ improved selectivity from 58% to >95%, attributed to faster hydrogen activation kinetics.

Chemical Reactions Analysis

Multicomponent Povarov Reaction

The Povarov reaction is a key method for synthesizing tetrahydroquinoline derivatives. In one approach:

-

Reactants : Aniline derivatives, pyrazole-containing aldehydes, and electron-rich dienophiles (e.g., norbornene).

-

Conditions : Lewis acid catalysis (e.g., BF₃·OEt₂) at 80–100°C.

-

Outcome : Forms the tetrahydroquinoline core with pyrazole substituents in a single step. Yields range from 60–85% depending on substituents .

Example Reaction :

Oxidation of the Tetrahydroquinoline Ring

-

Reagents : 9,10-Phenanthrenequinone or DDQ.

-

Outcome : Aromatization to yield pyrazoloquinoline derivatives.

Electrophilic Substitution on the Pyrazole Ring

-

Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

-

Outcome : Substitution at the C4 position of pyrazole. Nitration yields 4-nitro derivatives, while chlorination forms 4-chloro analogs .

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides.

-

Conditions : Base-mediated (e.g., K₂CO₃ in DMF).

-

Outcome : N-alkylation or acylation of the tetrahydroquinoline nitrogen .

Antifungal Derivatives

-

Modification : Introduction of halogenated aryl groups at the tetrahydroquinoline nitrogen.

-

Example : Compound 10g (4-(3-chlorophenyl)-1H-pyrazol-3-yl-tetrahydroquinoline) showed 85% inhibition against Fusarium graminearum at 50 μg/mL .

Anticancer Analogues

-

Modification : Incorporation of indazole or norbornene moieties.

-

Example : HSD1787 (tetrahydro-3H-pyrazolo[4,3-f]quinoline) inhibits melanoma and breast cancer cell lines (GI₅₀ = 0.1 μM) .

Key Reaction Data Table

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Povarov MCR | BF₃·OEt₂, 80°C | 66–85 | Tetrahydro-pyrazoloquinoline |

| Friedländer Condensation | Anthranilic acid, pyrazolone, PPA | 25–30 | Pyrazolo[3,4-b]quinoline |

| Oxidation | 9,10-Phenanthrenequinone | 70–90 | Aromatic pyrazoloquinoline |

| Nitration | HNO₃/H₂SO₄, 0°C | 45–55 | 4-Nitro-1H-pyrazol-3-yl-tetrahydroquinoline |

| Antifunctionalization | 3-Chlorophenyl isocyanate | 60 | Urea derivative (IC₅₀ = 2.1 μM) |

Challenges and Limitations

Scientific Research Applications

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a pyrazole ring attached to a tetrahydroquinoline framework, gaining interest in medicinal chemistry for its potential therapeutic uses. Its molecular formula is C12H13N3.

Synthesis

The synthesis of this compound can be achieved through several methods.

Applications

this compound has diverse applications, notably in pharmaceutical development because of its antifungal and potential anticancer properties. Interaction studies focus on its binding affinity with various biological targets.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Notable Activities |

|---|---|

| 1H-Pyrazolo[3,4-b]quinoline | Antifungal and anticancer activities |

| 2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one | Potential antitumor effects |

| 3-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline | Antimicrobial properties |

This compound is unique because it combines antifungal and potential anticancer activities with unique structural features. The pyrazole and tetrahydroquinoline rings allow for diverse interactions within biological systems that may not be present in other compounds.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 4-(1H-pyrazol-3-yl)-1,2,3,4-THQ, highlighting structural variations and associated biological activities:

Key Differences and Implications

Substituent Position: The 4-pyrazole substitution in the target compound distinguishes it from 3-pyrazole-THQ (CID 54595801), where the pyrazole’s position alters steric and electronic interactions with biological targets. For example, C4 substitution may favor binding to hydrophobic pockets in enzymes, while C3 substitution could enhance hydrogen bonding .

Hybrid vs. Simple Derivatives: The target compound’s pyrazole-THQ hybrid contrasts with triazolo-pyrazole-quinoline hybrids (CAS 1022150-57-7), which combine three heterocycles for multi-target activity. Such hybrids often show enhanced potency but increased synthetic complexity .

Biological Activity: While sulfonyl-THQ derivatives (e.g., 6-chloropyridinylsulfonyl-THQ) are explicitly linked to NMDA receptor modulation, pyrazole-THQ analogues are hypothesized to target inflammatory pathways (e.g., COX-2 inhibition) or kinases due to pyrazole’s role in known inhibitors .

Data Table: Structural and Pharmacokinetic Comparison

Research Findings and Gaps

- Biological Data : Direct pharmacological studies on 4-(1H-pyrazol-3-yl)-THQ are absent in the provided sources. However, THQ derivatives with electron-withdrawing groups (e.g., sulfonyl) show higher CNS activity, while pyrazole-substituted variants may favor anti-inflammatory applications .

- Crystallography : Sulfonyl-THQ derivatives (e.g., 1-methanesulfonyl-THQ) have well-resolved crystal structures, aiding in SAR studies . Pyrazole-THQ analogues require further structural characterization.

Biological Activity

4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline core fused with a pyrazole ring. Its chemical formula is and it has a CAS number of 1250992-42-7. The unique structure contributes to its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines:

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key proteins involved in cell proliferation and survival. Molecular docking studies have indicated that it interacts with various targets, including protein kinases and apoptosis-regulating proteins. For instance, compounds in this class have shown to inhibit CDK2/E and Abl protein kinases .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies show that tetrahydroquinoline derivatives can inhibit albumin denaturation, which is a marker for anti-inflammatory activity:

This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Cardiotonic Activity : A study on related pyrazole derivatives showed significant inhibition of phosphodiesterase enzymes (PDE3A and PDE3B), indicating their potential as cardiotonic agents .

- Cytotoxicity against Cancer Cell Lines : In vitro evaluations revealed that certain derivatives exhibited potent cytotoxicity against multiple human cancer cell lines while being less toxic to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-pyrazol-3-yl)-1,2,3,4-tetrahydroquinoline, and what key reaction parameters must be optimized?

- Methodological Answer : Synthesis often involves multi-step heterocyclization. For example, Mannich reactions (e.g., coupling pyrazole-phenol derivatives with crown ethers via NCH₂N linkages ) or multicomponent reactions (MCRs) using catalysts like L-proline to assemble pyrazole and tetrahydroquinoline moieties . Key parameters include:

- Reaction Time : Prolonged reflux (25–30 hours) with chloranil for aromatization .

- Catalyst Optimization : L-proline concentration (0.1–1.0 equiv.) to enhance regioselectivity in MCRs .

- Purification : Recrystallization from methanol or column chromatography to isolate products with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Detects NH stretches (~3200–3400 cm⁻¹) in pyrazole and quinoline rings .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm; tetrahydroquinoline methylene at δ 2.8–3.5 ppm) .

- Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.4% of theoretical values) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between pyrazole and quinoline planes) .

Q. What are the recommended safety protocols for handling pyrazole-containing intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃ in thiadiazole synthesis) .

- Personal Protective Equipment (PPE) : Gloves and goggles when handling halogenated alkanes (e.g., benzyl chloride in alkylation steps) .

- Waste Disposal : Neutralize acidic byproducts (e.g., from POCl₃ reactions) with 5% NaOH before disposal .

Advanced Research Questions

Q. How can computational methods such as DFT or molecular docking predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., pyrazole C-4 for functionalization) .

- Molecular Docking : Use AutoDock Vina to simulate binding to viral proteins (e.g., influenza A neuraminidase) for antiviral activity prediction .

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP <5 for blood-brain barrier penetration) .

Q. What strategies resolve contradictions in spectroscopic data when assigning stereochemistry in tetrahydroquinoline derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Correlates through-space interactions (e.g., NOE between pyrazole H-5 and quinoline H-8 to confirm cis-configuration) .

- Dynamic NMR : Observes coalescence of diastereotopic protons at variable temperatures (e.g., –40°C to 25°C) .

- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., >99% ee confirmed with a Daicel Chiralpak AD-H column) .

Q. How can post-synthetic modifications, such as Mannich reactions, functionalize this compound for specific applications?

- Methodological Answer :

- Mannich Reaction : React with formaldehyde and secondary amines (e.g., diaza-18-crown-6) to introduce metal-binding sites for ionophores .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole groups for bioorthogonal labeling .

- Sulfonation : Treat with chlorosulfonic acid to enhance solubility for aqueous biological assays .

Q. What experimental approaches investigate the catalytic mechanisms of multi-component reactions involving tetrahydroquinoline scaffolds?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps (e.g., C-C bond formation in MCRs) .

- In Situ FTIR : Monitor intermediate formation (e.g., enamine or imine species) during L-proline-catalyzed reactions .

- Control Experiments : Eliminate catalysts (e.g., L-proline) to confirm its role in enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.